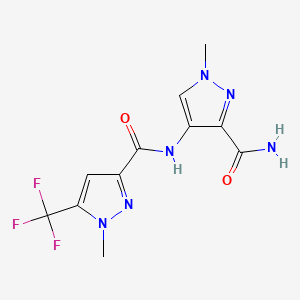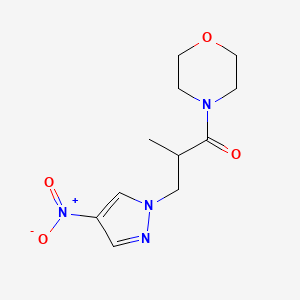![molecular formula C21H21N7O B10963939 3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10963939.png)
3,6-dimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DIMETHYL-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
The synthesis of 3,6-DIMETHYL-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Construction of the pyrazolopyridine core: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of substituents: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
Formation of the hydrazide: This step involves the reaction of the pyrazolopyridine derivative with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3,6-DIMETHYL-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the hydrazide group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Scientific Research Applications
3,6-DIMETHYL-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological systems, including its potential as an antimicrobial and anti-inflammatory agent.
Chemical Research: The compound serves as a model for studying the reactivity and stability of pyrazolopyridine derivatives.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
3,6-DIMETHYL-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can be compared with other pyrazolopyridine derivatives, such as:
3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID: This compound lacks the hydrazide group and has different reactivity and biological activity.
1-PHENYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID: This derivative has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C21H21N7O |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[(E)-1-(2-methylpyrazol-3-yl)ethylideneamino]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N7O/c1-13-12-17(21(29)25-24-14(2)18-10-11-22-27(18)4)19-15(3)26-28(20(19)23-13)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,25,29)/b24-14+ |
InChI Key |
NSMABNUOEFFBIL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N/N=C(\C)/C4=CC=NN4C |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NN=C(C)C4=CC=NN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


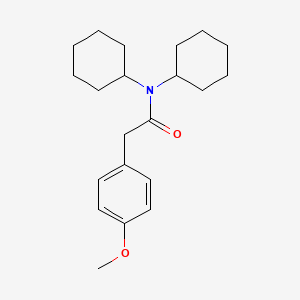

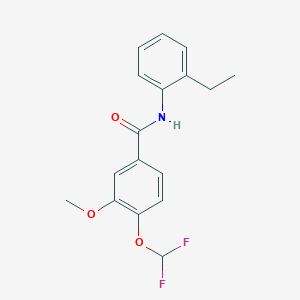
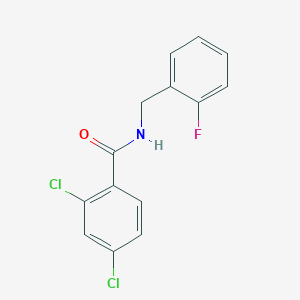

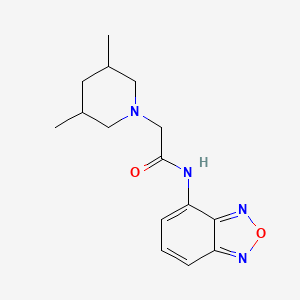
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
![1-(3-Chlorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10963900.png)
![N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B10963913.png)
![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963924.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B10963926.png)
![N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963945.png)
